molecular formula C5H3Br2ClN2 B13959218 3-Chloro-6-dibromomethyl-pyridazine

3-Chloro-6-dibromomethyl-pyridazine

Cat. No.: B13959218
M. Wt: 286.35 g/mol
InChI Key: SKWNRWWMFBVIHK-UHFFFAOYSA-N
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Description

3-Chloro-6-dibromomethyl-pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-dibromomethyl-pyridazine can be achieved through several synthetic routes. One common method involves the bromination of 3-chloro-6-methylpyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the methyl group to form the dibromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-dibromomethyl-pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions with aromatic or heteroaromatic halides to form substituted pyridazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy or other nucleophilic groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Coupling Reactions: Nickel or palladium catalysts are commonly used in cross-coupling reactions to form new carbon-carbon bonds.

Major Products Formed

    Substituted Pyridazines: Products with various functional groups replacing the halogen atoms.

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Coupled Products: Complex molecules with extended aromatic systems.

Scientific Research Applications

3-Chloro-6-dibromomethyl-pyridazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-6-dibromomethyl-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylpyridazine: A precursor in the synthesis of 3-Chloro-6-dibromomethyl-pyridazine.

    3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A structurally related compound with similar reactivity.

    6-Aryl-3(2H)-pyridazinone: A derivative with different substituents but similar pharmacological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and dibromomethyl groups allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H3Br2ClN2

Molecular Weight

286.35 g/mol

IUPAC Name

3-chloro-6-(dibromomethyl)pyridazine

InChI

InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H

InChI Key

SKWNRWWMFBVIHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(Br)Br)Cl

Origin of Product

United States

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